8-Bromocycloocta-2,4,6-trien-1-one
Description
8-Bromocycloocta-2,4,6-trien-1-one is a brominated derivative of cyclooctatrienone, an eight-membered cyclic ketone with conjugated triene moieties. The bromine substituent at the 8-position introduces steric and electronic effects that influence its reactivity and physical properties. Cycloheptatrienones are known for their aromaticity, acidity, and utility in organic synthesis and medicinal chemistry .
Properties
CAS No. |
61775-63-1 |
|---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
8-bromocycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7BrO/c9-7-5-3-1-2-4-6-8(7)10/h1-7H |
InChI Key |
MVMLSADCZXHSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=O)C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromocycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the bromination of cycloocta-2,4,6-trien-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromocycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 8-substituted cycloocta-2,4,6-trien-1-one derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
8-Bromocycloocta-2,4,6-trien-1-one has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromocycloocta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive bromine and ketone groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis focuses on structurally related cycloheptatrienones and cyclooctatrienones, emphasizing substituent effects, ring size, and reactivity.
Substituent Effects in Brominated Cycloheptatrienones
Table 1: Key Brominated Cycloheptatrienones
Key Observations:
- Electron-Withdrawing Effects: Bromine increases acidity of adjacent hydroxyl groups (e.g., 5-Bromotropolone’s –OH has lower pKa than unsubstituted tropolone) .
- Hydrogen Bonding: Hydroxyl and amino groups enhance solubility in polar solvents and binding to biological targets (e.g., bromodomain inhibitors in ).
Ring Size and Conformational Effects
Table 2: Cycloheptatrienone vs. Cyclooctatrienone
Mechanistic Insights:
- The intramolecular Diels-Alder reaction of 2-allyloxycyclohepta-2,4,6-trien-1-one proceeds via a concerted mechanism with low activation energy due to conjugation . An eight-membered analog like 8-Bromocycloocta-2,4,6-trien-1-one may exhibit slower reaction rates due to reduced orbital overlap.
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